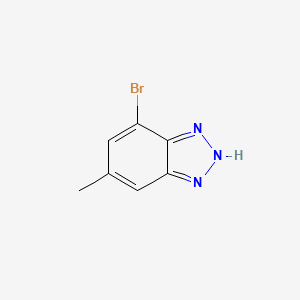

7-bromo-5-methyl-1H-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

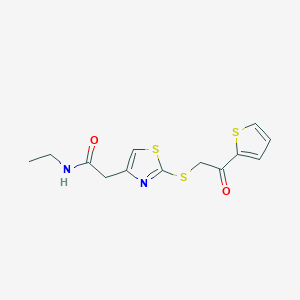

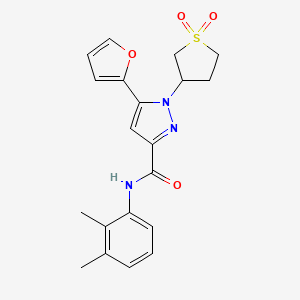

7-bromo-5-methyl-1H-benzotriazole is an organic compound . It is a derivative of benzotriazole, which is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath . The preparation of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .科学的研究の応用

Environmental Impact and Degradation Benzotriazoles, including 7-bromo-5-methyl-1H-benzotriazole, are recognized for their presence in aquatic environments due to their use as corrosion inhibitors in various industrial and domestic applications. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, identifying major transformation products and indicating the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Corrosion Inhibition The role of benzotriazole derivatives, including this compound, as corrosion inhibitors, has been extensively studied. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulfate solutions, demonstrating the formation of protective films on the copper surface and the varying effectiveness based on the derivative and pH levels (Aramaki et al., 1991).

Photostabilization and Environmental Persistence Chung et al. (2018) examined the environmental occurrence and unique photochemical behavior of benzotriazole and 5-methyl-1H-benzotriazole, highlighting their role in minimizing the photosensitizing ability of nitrate and dissolved organic matter (DOM) and affecting the degradation of other micro-organic pollutants in aquatic environments. This study underscores the compounds' persistence in water bodies and their potential impact on natural attenuation processes (Chung et al., 2018).

Sorption and Partitioning in Soils Hart et al. (2004) assessed the sorption of benzotriazole compounds, including this compound, from aqueous solutions to soils. Their study provides insight into the compounds' sorption behavior and environmental mobility, with findings indicating substantial sorption to soils with varying organic carbon content (Hart et al., 2004).

Antifungal Applications Khabnadideh et al. (2012) synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives, including this compound, to evaluate their antifungal activity against various pathogens. Their research highlights the potential of these compounds in developing new, more efficacious antifungal drugs with novel mechanisms of action (Khabnadideh et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-bromo-6-methyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVLOQMHCFPRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

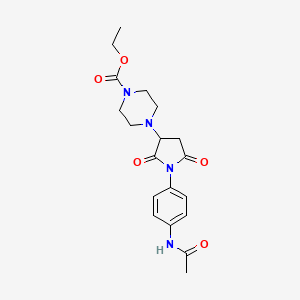

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2677851.png)

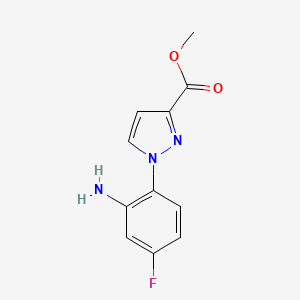

![N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2677854.png)

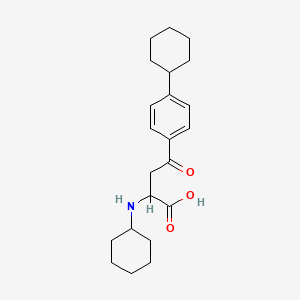

![4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2677858.png)

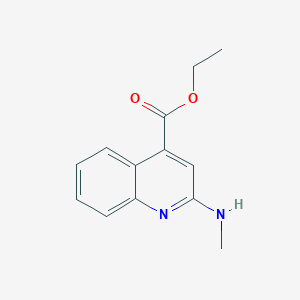

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)